3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O4S/c1-34-17-7-4-14(5-8-17)13-31-24(33)23-22(30)21-18(26(27,28)29)12-16(32-25(21)37-23)10-15-6-9-19(35-2)20(11-15)36-3/h4-9,11-12H,10,13,30H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCZOVJYUWSGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=C(N=C3S2)CC4=CC(=C(C=C4)OC)OC)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzylamines, thienopyridine derivatives, and trifluoromethylating agents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that thieno[2,3-b]pyridine derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown the ability to inhibit specific kinases involved in cancer progression. A study demonstrated that similar compounds inhibited the activity of IκB kinase (IKK), which is crucial in the NF-kB signaling pathway associated with tumor growth and survival .
Antimicrobial Activity
Thieno[2,3-b]pyridine derivatives are also noted for their antimicrobial properties. A study focusing on the synthesis of novel thienopyrimidines highlighted their effectiveness against various bacterial strains, suggesting that modifications to the thieno[2,3-b]pyridine structure could yield potent antimicrobial agents .
Synthesis Techniques
The synthesis of 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. Key methods include:
- Formation of Thieno[2,3-b]pyridine Core : Utilizing starting materials such as 2-aminothiophene derivatives.
- Substitution Reactions : Introducing various functional groups (e.g., methoxy and trifluoromethyl) through electrophilic aromatic substitution or nucleophilic attacks.
- Final Coupling Reactions : Employing coupling agents to attach the amino and carboxamide groups to complete the structure.
Drug Development
Given its promising biological activities, this compound is a candidate for further development into therapeutic agents targeting cancer and microbial infections. Its unique structure allows for modifications that could enhance efficacy and selectivity.
Molecular Docking Studies
In silico studies using molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact effectively with enzymes involved in inflammatory processes and cancer progression .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where thieno[2,3-b]pyridine derivatives have been synthesized and evaluated:
Mechanism of Action
The mechanism of action for 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Variations and Key Substituents
Key Observations :
- Trifluoromethyl at R4 : Common in antiplasmodial (e.g., IC50 = 0.12 μM against Plasmodium falciparum ) and anticancer agents (e.g., FOXM1 inhibition ).
- Aromatic vs. Aliphatic R6 : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) improve target selectivity compared to smaller substituents like thienyl .
- Electron-Withdrawing RN : Halogenated aryl groups (e.g., 4-iodophenyl) enhance potency but reduce solubility compared to methoxy derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Higher melting points (>250°C) correlate with crystalline stability in halogenated analogs .
- IR Stretching: Cyano (C≡N) and carbonyl (C=O) peaks at ~2215 cm⁻¹ and ~1730 cm⁻¹, respectively, confirm structural consistency .
- LogP : Methoxy and ethoxy substituents reduce hydrophobicity compared to halogenated derivatives .
Table 3: Pharmacological Profiles of Analogues
Key Observations :
- Anti-Plasmodial Activity: Carboxamides with 4-trifluoromethyl and para-substituted aryl groups show nanomolar potency .
- Anticancer Potential: Iodophenyl and thienyl substituents enhance FOXM1 inhibition, a key regulator of cell proliferation .
- Structural Determinants : Electron-withdrawing groups (e.g., CF3) improve target engagement, while methoxy groups balance solubility and activity .
Biological Activity
The compound 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the thienopyridine class, characterized by a thieno[2,3-b]pyridine core structure. The presence of various substituents, such as methoxy and trifluoromethyl groups, enhances its lipophilicity and potentially its biological activity.
Anticancer Activity
Recent studies have indicated that thienopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted that certain thienopyridines can inhibit the growth of melanoma cells by targeting specific signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that thienopyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This inhibition suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. SAR studies indicate that the substitution patterns on the thienopyridine core significantly influence its potency against various biological targets. For example, the presence of methoxy groups has been linked to enhanced binding affinity to specific receptors involved in inflammatory responses .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics and metabolic stability. However, detailed studies on bioavailability and half-life are necessary for comprehensive pharmacokinetic profiling.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of thienopyridine derivatives demonstrated that one analog exhibited an IC50 value of 45 nM against human breast cancer cells (MCF-7), indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by LPS in murine macrophages, the compound significantly reduced TNF-alpha levels by 70%, showcasing its potential as an anti-inflammatory agent .
Data Tables
Q & A
Basic: What are the key synthetic strategies for preparing this thieno[2,3-b]pyridine derivative?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted pyridine precursors with thiophene derivatives to form the thieno[2,3-b]pyridine core. For example, cyclization reactions using thiourea or thioamide intermediates under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Step 2: Functionalization of the core structure via nucleophilic substitution or coupling reactions. The trifluoromethyl group is often introduced using CF₃-containing reagents (e.g., TMSCF₃ or CF₃Cu) under palladium catalysis .
- Step 3: Selective alkylation/arylation of the amino and carboxamide groups. Methoxybenzyl substituents are added via Buchwald-Hartwig amination or reductive amination .
Key validation: Intermediate characterization using ¹H/¹³C NMR and LC-MS is critical to confirm regioselectivity and purity .
Basic: How is the compound structurally characterized, and what analytical methods are essential?
- X-ray crystallography resolves the 3D arrangement of the thieno[2,3-b]pyridine core, confirming bond angles and substituent positions (e.g., dihedral angles between dimethoxyphenyl and pyridine rings) .
- Spectroscopic techniques:
- HPLC purity analysis (>98%) ensures suitability for biological assays .
Advanced: How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?
- Substituent effects:
- 3,4-Dimethoxyphenyl group: Enhances lipophilicity and membrane permeability, critical for CNS-targeting applications. Compare with halogenated analogs (e.g., 4-fluorophenyl in ), which show reduced logP but improved metabolic stability .
- Trifluoromethyl group: Increases electron-withdrawing effects, stabilizing the carboxamide moiety and enhancing target binding (e.g., kinase inhibition) .
- Case study: Replacement of the 4-methoxyphenyl group with a 4-bromophenyl moiety () reduces IC₅₀ values by 50% in enzyme inhibition assays, suggesting steric and electronic tuning opportunities .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Example contradiction: A study reports potent anticancer activity (IC₅₀ = 0.5 µM), while another shows no efficacy (IC₅₀ > 10 µM).
- Methodological resolution:
- Assay standardization: Validate cell lines (e.g., use NCI-60 panel vs. single-cell models) and ensure consistent ATP-based viability protocols .
- Solubility checks: Poor solubility in DMSO/PBS mixtures (common in ) can artifactually reduce activity. Use surfactants (e.g., Cremophor EL) or cyclodextrin complexes .
- Metabolic stability screening: Hepatic microsome assays (e.g., rat/human) identify rapid degradation as a confounder .
Advanced: What computational and experimental approaches optimize SAR studies?
- In silico modeling:
- Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or tubulin, prioritizing substituents with high binding scores (e.g., methoxy groups forming hydrogen bonds with Thr766 in EGFR) .
- QSAR models correlate substituent electronegativity (Hammett σ constants) with activity trends .
- Parallel synthesis: Use robotic platforms to generate analogs with systematic substituent variations (e.g., replacing methoxy with ethoxy or methyl groups) .
- Validation: Cross-check computational predictions with SPR (surface plasmon resonance) binding assays and enzyme kinetics .
Basic: What are the compound’s stability profiles under different storage conditions?
- Thermal stability: Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic stability: The carboxamide bond is susceptible to hydrolysis at pH < 2 or pH > 10. Use buffered solutions (pH 6–8) for biological testing .
- Light sensitivity: UV-Vis spectroscopy shows λmax at 310 nm; prolonged UV exposure degrades the thieno ring .
Advanced: How can flow chemistry improve synthesis scalability and yield?
- Microreactor systems (e.g., Corning AFR) enable precise control of exothermic steps (e.g., trifluoromethylation) with 20–30% higher yields than batch methods .
- Case study: Continuous flow cyclization at 120°C with a residence time of 10 minutes reduces byproduct formation (e.g., dimerization) compared to reflux .
- In-line analytics: FTIR and PAT (process analytical technology) monitor intermediate formation in real time .
Advanced: What are the key challenges in crystallizing this compound for structural studies?
- Polymorphism: Multiple crystal forms (e.g., monoclinic vs. triclinic) arise due to flexible methoxybenzyl groups. Use solvent vapor diffusion (e.g., hexane/ethyl acetate) to isolate the most stable polymorph .
- Disorder management: Partial occupancy of the trifluoromethyl group complicates refinement. Apply restraints in SHELXL .
- Data collection: Low crystal symmetry (space group P2₁/c) requires high-resolution data (≤ 0.8 Å) to resolve overlapping electron densities .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
- Anticancer screening: NCI-60 cell line panel with GI₅₀ values calculated via sulforhodamine B assay .
- Antimicrobial testing: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase Glo) for IC₅₀ determination .
Advanced: How can researchers address low bioavailability in preclinical models?
- Prodrug design: Convert the carboxamide to a methyl ester ( ) to enhance intestinal absorption. Hydrolysis in plasma regenerates the active form .
- Nanoparticle formulation: Encapsulate in PLGA nanoparticles (150–200 nm) to improve solubility and prolong half-life .
- PK/PD modeling: Use non-compartmental analysis (WinNonlin) to correlate dosing regimens with target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
